

3-Amino-5-fluoropyridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-fluoropyridine

Cat. No.: B1296810

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-5-fluoropyridine**: Chemical Properties and Structure

Abstract

3-Amino-5-fluoropyridine is a fluorinated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structural features, combining an aromatic pyridine ring with an amino group and a fluorine atom, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-Amino-5-fluoropyridine**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

3-Amino-5-fluoropyridine is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with an amino (-NH₂) group at the 3-position and a fluorine (-F) atom at the 5-position.

- IUPAC Name: 5-fluoropyridin-3-amine^[3]
- CAS Number: 210169-05-4^{[1][4]}
- Molecular Formula: C₅H₅FN₂^{[1][5]}
- SMILES: Nc1cncc(F)c1^[4]

- InChI Key: ZRORIJXOWXYPMO-UHFFFAOYSA-N[3][4]

Chemical structure of **3-Amino-5-fluoropyridine**.

Physicochemical Properties

3-Amino-5-fluoropyridine is typically a white to off-white crystalline solid at room temperature. [1][6] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Weight	112.11 g/mol	[1][4][5]
Melting Point	85 - 89 °C	[1][3][4]
Appearance	White to off-white solid	[1][6]
Solubility	Moderately soluble in polar organic solvents (e.g., ethanol, methanol, dimethylformamide); limited solubility in water.	[6]
Purity	≥ 99% (HPLC)	[1]

Experimental Protocols: Synthesis

Several synthetic routes for **3-Amino-5-fluoropyridine** have been reported. Below are detailed methodologies for two common approaches.

Synthesis via Hydrogenation

This method involves the hydrogenation of a tribrominated precursor.

Reactants:

- 3-amino-2,4,6-tribromo-5-fluoropyridine
- Triethylamine
- Palladium on carbon catalyst (5% Pd-C)

- Dichloromethane (DCM)
- Water
- Magnesium sulfate ($MgSO_4$)

Procedure:

- A solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm^3 , 7.9 mmol), and palladium catalyst (0.1 g of 5% Pd-C) in DCM (15 cm^3) is prepared.
- The mixture is hydrogenated on a Parr apparatus for 18 hours.
- Following hydrogenation, water (20 cm^3) is added, and the mixture is filtered.
- The product is extracted into DCM.
- The DCM solution is dried over $MgSO_4$ and then evaporated to yield **3-amino-5-fluoropyridine**.^[5]

[Click to download full resolution via product page](#)

Workflow for the synthesis of **3-Amino-5-fluoropyridine** via hydrogenation.

Synthesis via Hofmann Rearrangement

This method utilizes a Hofmann rearrangement of 5-fluoronicotinamide.

Reactants:

- Sodium hydroxide (NaOH)
- Water
- Bromine (Br_2)

- 5-fluoronicotinamide

Procedure:

- Prepare a solution by dissolving 32 g of solid sodium hydroxide in 140 ml of water.
- Add 19.2 g of bromine dropwise at 8 °C and continue mixing for 1 hour to obtain mixed solution 1.
- Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution while maintaining the temperature at 25 °C. Stir for 2 hours.
- Heat the mixture to 85 °C and allow it to react for 2 hours, monitoring completion with thin-layer chromatography (TLC).
- After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.
- Filter the mixture to obtain a solid product.
- Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[\[5\]](#)

Applications in Research and Development

3-Amino-5-fluoropyridine is a versatile intermediate with significant applications in several areas of chemical research and industry.

- Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. [\[1\]](#) Its incorporation into drug candidates can enhance efficacy, improve selectivity, and reduce side effects.[\[1\]](#) It has been used as a reactant for the preparation of nonpeptide inhibitors of the measles virus.[\[4\]](#)
- Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to improved crop yields.[\[1\]](#) Its unique properties allow for the design of agrochemicals with enhanced biological activity and environmental compatibility.[\[1\]](#)

- Material Science: **3-Amino-5-fluoropyridine** is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[[1](#)]
- Biochemical Research: It serves as a building block for synthesizing biologically active compounds used to study enzyme interactions and metabolic pathways.[[1](#)]

Safety and Handling

3-Amino-5-fluoropyridine is classified as a hazardous substance and should be handled with appropriate safety precautions.

- Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[[4](#)]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[[4](#)]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[[4](#)]

It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. Store at room temperature in a cool, dark place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-5-fluoropyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]
- 5. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- To cite this document: BenchChem. [3-Amino-5-fluoropyridine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296810#3-amino-5-fluoropyridine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com